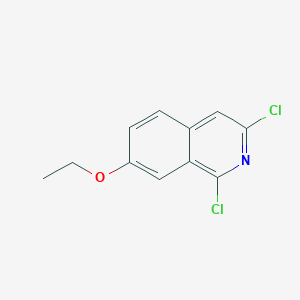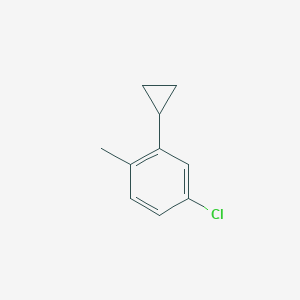![molecular formula C36H44NOPS B13709142 [S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)
[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, substituted with diisopropyl groups, and a phosphinoethyl group attached to a sulfinamide moiety. Its molecular formula is C30H32NOPS, and it has a molecular weight of 485.6 g/mol .
Méthodes De Préparation
The synthesis of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves several steps, typically starting with the preparation of the biphenyl core. The diisopropyl groups are introduced through Friedel-Crafts alkylation, followed by the attachment of the phosphinoethyl group via a palladium-catalyzed coupling reaction. The final step involves the introduction of the sulfinamide group under mild conditions to preserve the stereochemistry of the compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under strong oxidizing conditions.
Reduction: The biphenyl core can be reduced to a cyclohexyl derivative using hydrogenation.
Substitution: The phosphinoethyl group can participate in nucleophilic substitution reactions, forming new phosphine derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphino and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfonamide: Differing by the oxidation state of the sulfur atom.
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinic acid: Differing by the presence of a sulfinic acid group instead of sulfinamide.
Propriétés
Formule moléculaire |
C36H44NOPS |
|---|---|
Poids moléculaire |
569.8 g/mol |
Nom IUPAC |
N-[2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3 |
Clé InChI |
RUXRACBSTFDZFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
